molecular formula C17H13ClN2O2 B021316 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether CAS No. 104971-84-8

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether

Katalognummer B021316
CAS-Nummer: 104971-84-8
Molekulargewicht: 312.7 g/mol
InChI-Schlüssel: LQCPCANQXBDSND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether, also known as CIBO, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of a protein called bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression.

Wirkmechanismus

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether is a selective inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, resulting in the inhibition of gene expression. This mechanism of action makes 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether a promising therapeutic agent for diseases that involve dysregulated gene expression.

Biochemische Und Physiologische Effekte

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been shown to have potent anti-inflammatory and anti-tumor effects in animal models. It has also been shown to modulate the immune response in autoimmune disorders. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has also been shown to have some off-target effects, including inhibition of other bromodomain-containing proteins, which could limit its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has several advantages for lab experiments, including its potency and selectivity for BET proteins, its favorable pharmacokinetic profile, and its ability to inhibit gene expression. However, 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether also has some limitations, including its complex synthesis method and its off-target effects on other bromodomain-containing proteins.

Zukünftige Richtungen

There are several future directions for the research on 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Another direction is to develop more potent and selective inhibitors of BET proteins that have fewer off-target effects. Additionally, research could focus on understanding the mechanisms of resistance to 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether and developing strategies to overcome it. Overall, the research on 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesemethoden

The synthesis of 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether involves several chemical reactions, including the condensation of 2-chloro-5-nitrophenol and 8-chloro-4H-imidazo[2,1-c][1,4]benzoxazine, followed by reduction and etherification. The final product is obtained by purification through column chromatography. The synthesis of 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of inflammatory diseases. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has also been studied for its potential role in regulating the immune response in autoimmune disorders.

Eigenschaften

CAS-Nummer

104971-84-8

Produktname

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether

Molekularformel

C17H13ClN2O2

Molekulargewicht

312.7 g/mol

IUPAC-Name

8-chloro-2-(4-methoxyphenyl)-4H-imidazo[2,1-c][1,4]benzoxazine

InChI

InChI=1S/C17H13ClN2O2/c1-21-13-5-2-11(3-6-13)14-9-20-15-8-12(18)4-7-16(15)22-10-17(20)19-14/h2-9H,10H2,1H3

InChI-Schlüssel

LQCPCANQXBDSND-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)COC4=C3C=C(C=C4)Cl

Kanonische SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)COC4=C3C=C(C=C4)Cl

Synonyme

4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.